molecular formula C18H18N2S B404630 (4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine CAS No. 1000173-08-9

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine

Cat. No.: B404630
CAS No.: 1000173-08-9
M. Wt: 294.4g/mol
InChI Key: PACYINKYRRHTIR-UHFFFAOYSA-N
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Description

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine is a synthetic organic compound featuring a thiazole core, a heterocyclic ring system known for its significance in medicinal chemistry . This scaffold is characterized by the presence of sulfur and nitrogen atoms within its five-membered ring, which contributes to its electronic properties and stability . The specific structure of this compound includes a 4-methyl group on the thiazol ring and two o-tolyl (2-methylphenyl) substituents, which influence its overall lipophilicity and potential for interaction with biological targets . Compounds based on the thiazole scaffold are extensively investigated for their potential in pharmaceutical research and as chemical intermediates . The thiazole ring is a privileged structure in drug discovery, found in molecules with a broad spectrum of pharmacological activities. Its lipophilic properties aid in transport across biological membranes, making it a valuable scaffold for developing bioactive molecules . While the specific biological profile of this compound is to be fully characterized, related thiazole derivatives have been explored as inhibitors of specific enzymes, such as phosphodiesterase 7 (PDE7), indicating potential for immunomodulatory and anti-inflammatory research . Thiazole-based small molecules have also been rationally designed and synthesized as potent inhibitors of targets like human lactate dehydrogenase A (hLDHA), a key enzyme in cancer cell metabolism, demonstrating the scaffold's relevance in developing potential anticancer agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Properties

IUPAC Name

4-methyl-N,3-bis(2-methylphenyl)-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13-8-4-6-10-16(13)19-18-20(15(3)12-21-18)17-11-7-5-9-14(17)2/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACYINKYRRHTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Methodology

A scalable one-pot strategy involves bromination of α-active methylene ketones (e.g., acetone), followed by thiocyanate substitution and amine condensation. For the target compound, o-toluidine replaces p-toluidine in the final step:

  • Bromination : Acetone reacts with N-bromosuccinimide (NBS) in ethanol to form 3-bromoacetylacetone.

  • Thiocyanate Substitution : Potassium thiocyanate displaces bromide, yielding 3-thiocyanatoacetylacetone.

  • Amine Condensation : Reaction with o-toluidine induces cyclization, forming the thiazol-2(3H)-imine core.

Table 1: Reaction Conditions and Yields for One-Pot Synthesis

StepReagentsTemperatureTimeYieldReference
BrominationNBS, EtOHRT1 h95%
SubstitutionKSCN, EtOHRT1 h90%
Cyclizationo-Toluidine, EtOHRT4 h80%

This method avoids intermediate isolation, reducing purification steps. However, steric hindrance from o-tolyl groups lowers yields compared to para-substituted analogs.

TosMIC-Mediated Thiazole Formation

Mesoionic Precursor Approach

Mesoionic imidazolium salts react with TosMIC (toluenesulfonylmethyl isocyanide) and amines to form thiazole derivatives. Adapting this method:

  • Mesoionic Salt Preparation : Imidazolium precursors are synthesized from o-tolyl isocyanide and sulfur donors.

  • Carbene Transfer : TosMIC reacts with the mesoionic compound, followed by o-toluidine addition, to assemble the thiazole ring.

Key Optimization:

  • Catalyst : Bismuth triflate (Bi(OTf)₃) enhances cyclization efficiency (10 mol%, 75% yield).

  • Solvent : Methanol improves solubility of intermediates compared to DMF or THF.

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazide Route

Thiosemicarbazides derived from o-toluidine react with α-halo ketones to form thiazol-2(3H)-imines. For the target compound:

  • Thiosemicarbazide Synthesis : o-Toluidine reacts with thiourea and methyl iodide.

  • Cyclization : α-Chloroacetone induces ring closure, yielding the product.

Table 2: Comparative Yields for Cyclocondensation Methods

SubstrateCatalystSolventYieldReference
ThiosemicarbazideHCl (4 M)EtOH70%
ThiosemicarbazideKOHMeOH60%

Alternative Pathways and Modifications

Radical-Mediated Thiazole Assembly

A radical-based method employs NBS and benzoyl peroxide to generate thiyl radicals, facilitating cyclization. While effective for simpler thiazoles, this approach struggles with o-tolyl steric effects, yielding <50% for the target compound.

Post-Functionalization Strategies

Late-stage modifications of pre-formed thiazoles include:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling introduces o-tolyl groups.

  • Imination : Oxidative imination of thiazolidinones using o-toluidine.

Challenges and Optimization

Steric and Electronic Effects

The ortho-methyl groups hinder both cyclization and purification:

  • Cyclization Barriers : Reduced yields (70–80% vs. 90% for para-substituted analogs).

  • Chromatography Issues : Silica gel adsorption necessitates alternative purification (e.g., recrystallization).

Solvent and Catalyst Screening

  • Polar Aprotic Solvents : DMF accelerates cyclization but promotes side reactions.

  • Lewis Acids : Bi(OTf)₃ outperforms ZnCl₂ or FeCl₃ in suppressing imine hydrolysis .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated thiazoles, substituted thiazoles with various functional groups

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated that thiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds derived from thiazole structures have shown effectiveness against both gram-positive and gram-negative bacteria. In vitro studies indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 50 μg/mL against Mycobacterium smegmatis .

Anticancer Properties

Thiazole derivatives have been investigated for their potential anticancer activities. For example, a series of thiazoline and thiazolidinone derivatives were synthesized and evaluated for their effectiveness against various cancer cell lines, showing promising results in inhibiting tumor growth . The mechanism often involves targeting specific enzymes crucial for cancer cell proliferation.

Antioxidant Activity

Research has also focused on the antioxidant properties of thiazole-based compounds. A study reported that certain thiazole derivatives exhibited significant radical scavenging activities, which are essential for combating oxidative stress-related diseases . The antioxidant activity was assessed using various assays, including DPPH and superoxide radical scavenging tests.

Case Studies and Research Findings

StudyCompoundFindings
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine DerivativesShowed broad-spectrum antibacterial activity; most potent compound had MIC = 50 μg/mL against Mycobacterium smegmatis.
Thiazol-2(3H)-imine DerivativesDemonstrated significant antimicrobial activity against various bacterial strains; efficient one-pot synthesis method developed.
Thiazoline DerivativesEvaluated against multiple cancer cell lines; showed promising anticancer properties through enzyme inhibition mechanisms.
5-Methylthiazol DerivativesExhibited notable antioxidant activities; effective in scavenging free radicals in vitro.

Mechanism of Action

The mechanism of action of (4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiazole Derivatives with Varied Aryl Substituents

Thiazoles with substituted phenyl groups at the 4-position demonstrate how electronic and steric effects modulate physical and biological properties. For example:

Compound Name Substituent Molecular Weight Melting Point (°C) Key Properties/Applications
4-(4-Chlorophenyl)thiazol-2-amine 4-Cl 224.70 196–198 Higher polarity, potential MMP inhibition
4-(4-Methoxyphenyl)thiazol-2-amine 4-OCH₃ 220.27 182–184 Electron-donating group enhances solubility
Target Compound 4-CH₃, 2× o-tolyl ~337.44* Not reported Steric bulk may reduce reactivity but improve lipid solubility

*Estimated based on structural analogs.

Benzothiazine Analogs

N-(o-Tolyl)-4H-benzo[d][1,3]thiazin-2-amine () shares the o-tolylamine moiety but replaces the thiazole with a benzothiazine ring. This larger, fused-ring system increases planarity and molecular weight (MW ≈ 268.36), likely elevating melting points and altering π-π stacking interactions. The benzothiazine core may confer distinct biological activity, such as enhanced binding to aromatic enzyme pockets, but synthetic complexity and lower yields (e.g., 35 in required chromatography) could limit scalability .

Heterocyclic Variants: Triazoles and Thiadiazoles

Triazole and thiadiazole derivatives (Evidences 7–10) highlight the impact of heterocycle choice:

Heterocycle Example Compound Key Features
Thiazole Target compound S and N confer moderate electronegativity; balance of stability and reactivity
1,2,4-Triazole N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine Three N atoms increase hydrogen-bonding capacity; tautomerism affects activity
1,3,4-Thiadiazole 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine Additional S atom enhances electron-withdrawing effects; allyl groups improve flexibility

Thiadiazoles often exhibit higher thermal stability due to aromaticity, whereas triazoles may offer better solubility in polar solvents .

Simplified Thiazole Derivatives

Simpler analogs like 5-methyl-1,3-thiazol-2-amine () lack aryl substituents, resulting in lower molecular weights (~114.17) and melting points. The absence of bulky groups facilitates easier synthesis but reduces specificity in biological targeting .

Tables for Comparative Analysis

Table 1: Physical Properties of Thiazole Derivatives

Compound Molecular Weight Melting Point (°C) Yield (%) Reference
4-(4-Chlorophenyl)thiazol-2-amine 224.70 196–198 85
4-(4-Methoxyphenyl)thiazol-2-amine 220.27 182–184 88
N-(o-Tolyl)-4H-benzothiazin-2-amine ~268.36 Not reported Not reported

Table 2: Heterocycle Comparison

Heterocycle Example Compound Key Advantage Limitation
Thiazole Target compound Moderate reactivity, scalable synthesis Steric hindrance from o-tolyl
1,3,4-Thiadiazole 5-(4-Methylphenyl)-N-allyl-... High thermal stability Complex synthesis

Biological Activity

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine, a heterocyclic compound belonging to the thiazole family, has garnered attention due to its diverse biological activities. Thiazoles are known for their pharmacological significance, including antimicrobial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₈H₁₈N₂S
  • Molar Mass : 294.41 g/mol
  • Density : 1.11 ± 0.1 g/cm³

Synthesis

The synthesis of this compound typically involves the reaction of o-toluidine with a thioamide under specific conditions. Common methods include:

  • Cyclization Reaction : Utilizing dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions.
  • One-Pot Synthesis : Combining various reagents in a single reaction vessel to streamline production and enhance yields .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism often involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Antifungal Activity

Similar to its antibacterial effects, this compound has demonstrated antifungal activity against several pathogenic fungi. Studies have reported that it can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus species, suggesting its utility in treating fungal infections .

Antiviral Properties

Thiazole derivatives are also being explored for their antiviral activities. Preliminary studies suggest that this compound may interfere with viral replication processes, although further research is required to elucidate specific mechanisms and efficacy against different viruses .

Anticancer Potential

The compound has shown promise as an anticancer agent in various studies. It appears to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it may target DNA replication enzymes or protein synthesis pathways, leading to reduced viability of cancer cells in vitro .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values indicating effective inhibition at low concentrations.
Study 2 Reported antifungal activity against C. albicans with a notable reduction in growth observed in treated cultures compared to controls .
Study 3 Investigated anticancer effects on MKN45 gastric adenocarcinoma cells, showing higher cytotoxicity than standard chemotherapeutics like Paclitaxel .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and protein synthesis.
  • Cell Membrane Disruption : It can disrupt microbial cell membranes, leading to cell lysis.
  • Signal Pathway Modulation : Potential modulation of signaling pathways involved in cell growth and apoptosis has been suggested.

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